Physicochemical Properties of Azecan-2-one (Caprinolactam): A Technical Guide
Physicochemical Properties of Azecan-2-one (Caprinolactam): A Technical Guide
The Physicochemical Properties of Azecan-2-one: A Technical Guide is detailed below.
Executive Summary
Azecan-2-one (commonly known as Caprinolactam or 2-Azacyclodecanone ) is the 10-membered cyclic amide (lactam) derived from decanoic acid precursors.[1] Unlike the widely utilized
This guide provides a definitive technical profile of azecan-2-one, focusing on its thermodynamic behavior, synthesis via the Beckmann rearrangement, and utility as a monomer for Nylon 10 (Polyamide 10) .
Molecular Architecture & Conformational Dynamics
The 10-membered ring of azecan-2-one is characterized by significant transannular strain (Prelog strain), arising from the forced proximity of hydrogen atoms across the ring. Unlike small rings (rigid) or large rings (flexible, behaving like linear chains), azecan-2-one exists in a dynamic equilibrium of conformers.[1]
-
Cis/Trans Isomerism: A defining feature of medium-ring lactams (8- to 10-membered) is the existence of the amide bond in both cis and trans configurations.[1] In azecan-2-one, the trans isomer is often thermodynamically favored in solution, whereas the cis form may predominate in the crystal lattice to maximize intermolecular hydrogen bonding.
-
Ring Strain: The enthalpy of polymerization (
) is driven by the release of this ring strain. Azecan-2-one possesses moderate strain (approx. 3–5 kcal/mol), making its ring-opening polymerization (ROP) thermodynamically favorable but kinetically distinct from the highly strained caprolactam.[1]
Physicochemical Profile
The following data consolidates experimental values and high-confidence predictive models for azecan-2-one (CAS: 6142-53-6).
Table 1: Key Physicochemical Properties[2][3]
| Property | Value / Description | Source/Notes |
| IUPAC Name | Azecan-2-one | |
| Common Names | Caprinolactam, 2-Azacyclodecanone, | |
| CAS Number | 6142-53-6 | |
| Molecular Formula | ||
| Molecular Weight | 155.24 g/mol | |
| Physical State | Low-melting solid or liquid | Dependent on cis/trans ratio and purity.[1] |
| Melting Point | -2°C to +35°C | Pure trans-isomer is often liquid; cis-rich fractions crystallize higher.[1] |
| Boiling Point | 95°C @ 5 mmHg | Extrapolates to approx. 260–270°C at atm pressure.[1] |
| Density | 0.980 – 1.02 g/cm³ | Standard liquid density for medium lactams.[1] |
| LogP (Octanol/Water) | 1.51 – 2.30 | Predicted.[1] More lipophilic than caprolactam (LogP ~0.12).[1] |
| Solubility | Soluble in ethanol, benzene, chloroform. | Limited water solubility compared to smaller lactams. |
| Refractive Index | Estimated based on homologous series.[1] |
Synthesis: The Beckmann Rearrangement[4]
The primary industrial and laboratory route to azecan-2-one is the Beckmann Rearrangement of cyclodecanone oxime. This acid-catalyzed rearrangement inserts a nitrogen atom into the cyclic ketone framework.
Experimental Protocol
-
Oximation: Cyclodecanone is reacted with hydroxylamine hydrochloride (
) in a buffered aqueous/alcoholic solution to yield cyclodecanone oxime.[1] -
Rearrangement: The oxime is treated with a strong acid catalyst (e.g., Polyphosphoric acid, Sulfuric acid, or Thionyl chloride) to induce ring expansion.
-
Purification: The crude lactam is neutralized, extracted into an organic solvent (e.g., dichloromethane), and purified via vacuum distillation.
Visualization: Synthesis Pathway
Polymerization: Route to Nylon 10
Azecan-2-one serves as the monomer for Nylon 10 (Polyamide 10) .[1] Unlike Nylon 6,10 (a condensation polymer of sebacoyl chloride and hexamethylene diamine), Nylon 10 is a polylactam formed via Ring-Opening Polymerization (ROP) .[1]
Anionic Ring-Opening Polymerization (AROP)
The anionic route is preferred for its speed and ability to proceed at lower temperatures, minimizing side reactions.
Reagents:
-
Initiator: Strong base (e.g., Sodium Caprolactamate, NaH, or Magnesium Bromide salts).[1]
-
Activator: N-Acetyl caprolactam or Isocyanates (promotes rapid initiation).[1]
Mechanism:
-
Initiation: The base deprotonates the lactam amide group, creating a nucleophilic lactam anion.
-
Propagation: The anion attacks the carbonyl carbon of another lactam ring (or the activated N-acyl species), opening the ring and regenerating the anion at the chain end.
-
Termination: Protonation or consumption of monomer.
Visualization: Polymerization Mechanism
[1]
Applications & Comparative Analysis
Nylon 10 derived from azecan-2-one offers a specific balance of properties between Nylon 6 and Nylon 12.
-
Moisture Absorption: Lower than Nylon 6 due to the higher carbon-to-amide ratio (9:1 vs 5:1), resulting in better dimensional stability in humid environments.[1]
-
Flexibility: The longer methylene segments impart greater flexibility and impact resistance compared to Nylon 6.
-
Melting Point: Nylon 10 typically melts around 188–190°C , which is lower than Nylon 6 (220°C) but higher than Nylon 12 (178°C), offering a useful processing window.[1]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 70523, Azacycloundecan-2-one (Homolog Reference).[1] Retrieved from [Link][1]
-
White Rose eTheses Online (2022). Successive Ring Expansion (SuRE) in the synthesis of medium sized ring and macrocycle libraries. (Contains experimental details on azecan-2-one synthesis). Retrieved from [Link]
-
Polymer Science Learning Center. Polymerization of Nylon 6 and Nylon 6,10. (Contextual reference for AROP mechanisms). Retrieved from [Link][1]
